molecular formula C7H11NO B568139 3-Pyrrolidinone,4-(2-propenyl)-(9CI) CAS No. 124574-08-9

3-Pyrrolidinone,4-(2-propenyl)-(9CI)

Cat. No.: B568139
CAS No.: 124574-08-9
M. Wt: 125.171
InChI Key: JMQVQJQSAVDXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidinone,4-(2-propenyl)-(9CI) is a five-membered lactam (cyclic amide) with a propenyl (allyl) substituent at the 4-position of the pyrrolidinone ring. The propenyl group may influence reactivity, solubility, or interaction with biological targets, such as opioid receptors, based on analogs discussed in the evidence (e.g., BW373U86, a delta opioid agonist with allyl-substituted piperazine) .

Properties

CAS No.

124574-08-9

Molecular Formula

C7H11NO

Molecular Weight

125.171

IUPAC Name

4-prop-2-enylpyrrolidin-3-one

InChI

InChI=1S/C7H11NO/c1-2-3-6-4-8-5-7(6)9/h2,6,8H,1,3-5H2

InChI Key

JMQVQJQSAVDXTE-UHFFFAOYSA-N

SMILES

C=CCC1CNCC1=O

Synonyms

3-Pyrrolidinone,4-(2-propenyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Pyrrolidinone,4-(2-propenyl)-(9CI) to structurally or functionally related compounds from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities References
3-Pyrrolidinone,4-(2-propenyl)-(9CI) Pyrrolidinone 4-allyl C₇H₁₁NO (inferred) Hypothetical: Potential lactam reactivity, possible opioid receptor interactions (inferred from allyl group in BW373U86)
BW373U86 Benzamide Allyl-substituted piperazine C₂₈H₃₈N₃O₂Cl₂ Delta opioid agonist; induces convulsions, lacks antinociceptive effects in primates
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-(S)-(9CI) Oxazolidinone 4-isopropyl, 3-allyl C₉H₁₅NO₂ Noted for stereospecificity; potential agrochemical or pharmaceutical applications
Hymexazol Pyrimidinone Trifluoromethylphenyl groups C₉H₁₀F₃N₃O Pesticide; used as a soil fungicide
2-Pyrrolidinone,3-(2-hydroxyethyl)-3-methyl-4-phenyl-(3R,4R)-(9CI) Pyrrolidinone 3-hydroxyethyl, 3-methyl, 4-phenyl C₁₃H₁₇NO₂ Chiral building block for drug synthesis

Key Comparisons:

Core Structure Differences: Pyrrolidinone vs. Oxazolidinone: The pyrrolidinone ring (5-membered) in the target compound contrasts with oxazolidinone (6-membered, oxygen-containing) in . Oxazolidinones are often used as antibiotics (e.g., linezolid), while pyrrolidinones may exhibit varied bioactivities, such as kinase inhibition or opioid modulation . Pyrrolidinone vs. Benzamide (BW373U86): BW373U86’s benzamide scaffold enables delta opioid receptor binding, but its allyl-substituted piperazine moiety contributes to convulsive side effects absent in simpler pyrrolidinones .

Substituent Effects: The allyl group in 3-Pyrrolidinone,4-(2-propenyl)-(9CI) may enhance lipophilicity compared to Hymexazol’s trifluoromethylphenyl groups, which improve pesticidal activity through electron-withdrawing effects . Chirality: Unlike the stereospecific oxazolidinone in , the target compound’s stereochemical configuration is unspecified but could influence receptor selectivity if developed as a drug.

Biological Activity: BW373U86 (allyl-piperazine benzamide) demonstrates delta opioid agonism but lacks antinociceptive effects in primates, unlike mu or kappa agonists. Its convulsive effects are mediated via delta receptors, suggesting that allyl groups in certain positions may exacerbate neurotoxicity . In contrast, pyrrolidinone derivatives like ’s compound are non-convulsive and serve as intermediates in drug synthesis, highlighting the role of substituents in modulating safety profiles .

Applications: Pharmaceuticals: Pyrrolidinones are versatile scaffolds; the target compound’s allyl group could be leveraged for covalent binding to targets (e.g., enzymes). Agrochemicals: Hymexazol’s pyrimidinone structure and pesticidal activity suggest that pyrrolidinones with electron-deficient substituents might also find agrochemical use .

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